2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with 2-(morpholin-4-yl)ethylamine under specific conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Scientific Research Applications
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Chemical Biology: It is used to study cellular processes and molecular mechanisms in biological systems.
Industrial Applications: The compound may be used in the synthesis of other chemical entities and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile can be compared with similar compounds such as:
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has herbicidal activity and is used in agricultural applications.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound is investigated for its pharmacological properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the functional groups it contains, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
2-(2-morpholin-4-ylethylamino)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c14-10-11-9-12(17(18)19)1-2-13(11)15-3-4-16-5-7-20-8-6-16/h1-2,9,15H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUJKWJAKUOSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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